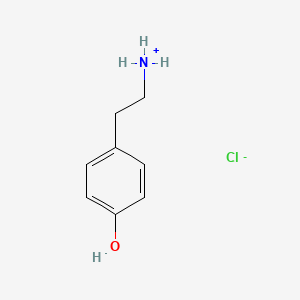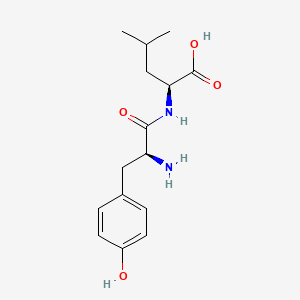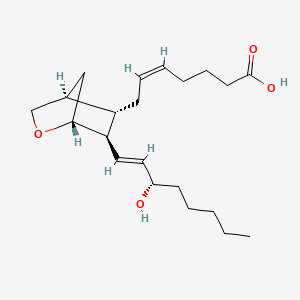
テブフェノジド
概要
説明
テブフェノジドは、ビスアシルヒドラジン系に属する殺虫剤です。 主に、幼虫の早期脱皮を引き起こすエクジソン受容体のアゴニストとして作用し、イモムシ害虫の防除に使用されています 。 テブフェノジドは、標的害虫に対する高い選択性と非標的生物に対する低い毒性で知られており、環境にやさしい害虫防除の選択肢となっています .
科学的研究の応用
Tebufenozide has a wide range of scientific research applications:
作用機序
テブフェノジドは、昆虫の脱皮ホルモンであるエクジソンの作用を模倣することで作用を発揮します 。 標的昆虫のエクジソン受容体に結合し、早期脱皮を引き起こし、最終的に幼虫の死に至ります 。 この特異的な作用機序により、テブフェノジドはイモムシ害虫に対して非常に効果的であり、非標的生物への悪影響を最小限に抑えることができます .
類似化合物の比較
類似化合物
メトキシフェノジド: 同様の殺虫特性を持つ別のエクジソンアゴニスト.
ハロフェノジド: 同じ作用機序を共有しますが、化学構造と活性スペクトルが異なります.
ルフフェヌロン: キチン合成を阻害する昆虫成長調整剤であり、研究における比較のために使用されます.
テブフェノジドの独自性
テブフェノジドは、標的害虫におけるエクジソン受容体に対する高い選択性と、非標的生物に対する低い毒性のために、独特です 。 これは、有害な昆虫やその他の野生生物への悪影響のリスクを軽減し、環境にやさしい害虫防除の選択肢となっています .
準備方法
合成経路と反応条件
テブフェノジドは、3,5-ジメチル安息香酸、tert-ブチルヒドラジン、4-エチルベンゾイルクロリドを反応させる多段階プロセスによって合成されます 。 反応条件としては、通常、ジクロロメタンなどの溶媒と触媒を使用し、目的の生成物を生成します .
工業生産方法
テブフェノジドの工業生産では、高収率と純度を確保するために最適化された反応条件を用いた大規模合成が行われます。 このプロセスには、再結晶による精製や、規制基準を満たすための品質管理が含まれます .
化学反応の分析
反応の種類
テブフェノジドは、次のようなさまざまな化学反応を起こします。
一般的な試薬と条件
主な生成物
これらの反応から生成される主な生成物は、さまざまなアルコール、カルボン酸、ケトンであり、一般的に毒性は低いです .
科学研究への応用
テブフェノジドは、幅広い科学研究への応用があります。
類似化合物との比較
Similar Compounds
Methoxyfenozide: Another ecdysone agonist with similar insecticidal properties.
Halofenozide: Shares the same mode of action but differs in its chemical structure and spectrum of activity.
Lufenuron: An insect growth regulator that inhibits chitin synthesis, used for comparison in studies.
Uniqueness of Tebufenozide
Tebufenozide is unique due to its high selectivity for ecdysone receptors in target pests and its low toxicity to non-target organisms . This makes it an environmentally friendly option for pest control, reducing the risk of adverse effects on beneficial insects and other wildlife .
特性
IUPAC Name |
N-tert-butyl-N'-(4-ethylbenzoyl)-3,5-dimethylbenzohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O2/c1-7-17-8-10-18(11-9-17)20(25)23-24(22(4,5)6)21(26)19-13-15(2)12-16(3)14-19/h8-14H,7H2,1-6H3,(H,23,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYPNKSZPJQQLRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)NN(C(=O)C2=CC(=CC(=C2)C)C)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4034948 | |
| Record name | Tebufenozide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4034948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Off-white solid; [HSDB] Off-white powder; [MSDSonline] | |
| Record name | Tebufenozide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7305 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
Slightly soluble in organic solvents, In water, 0.83 mg/l @ 25 °C | |
| Record name | TEBUFENOZIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7050 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.03 (20 °C, pycrometer method) | |
| Record name | TEBUFENOZIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7050 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.00000002 [mmHg], 2.25X10-8 mm Hg @ 25 °C | |
| Record name | Tebufenozide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7305 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | TEBUFENOZIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7050 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Off-white powder | |
CAS No. |
112410-23-8, 142583-69-5 | |
| Record name | Tebufenozide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=112410-23-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tebufenozide [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112410238 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoic acid, 3,5-dimethyl-, 1-(1,1-dimethylethyl)-2-(4-ethylbenzoyl)hydrazide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142583695 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tebufenozide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4034948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-tert-butyl-N'-(4-ethylbenzoyl)-3,5-dimethylbenzohydrazide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.212 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Benzoic acid, 3,5-dimethyl-, 1-(1,1-dimethylethyl)-2-(4-ethylbenzoyl)hydrazide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.801 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TEBUFENOZIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TNN5MI5EKF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | TEBUFENOZIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7050 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
191 °C | |
| Record name | TEBUFENOZIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7050 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does tebufenozide exert its insecticidal effect?
A1: Tebufenozide mimics the action of 20-hydroxyecdysone (20E), a natural insect molting hormone. [, , , , , , ] It binds to ecdysone receptors in insects, leading to the premature initiation of molting processes. [, ] This disruption of the normal molting cycle ultimately results in insect death. [, , , ]
Q2: What are the visible effects of tebufenozide on insect larvae?
A2: Treated larvae often exhibit signs of premature molting, including a characteristic "double head capsule" appearance. [] This occurs because tebufenozide triggers the separation of the old cuticle from the epidermis (apolysis) before the new cuticle is fully formed. [, ]
Q3: Does tebufenozide impact insect development beyond molting?
A3: Yes, sublethal doses of tebufenozide have been shown to retard larval growth, delay pupation, decrease adult emergence, and reduce fecundity in various insect species. [, , , ]
Q4: Does tebufenozide affect the feeding behavior of insects?
A4: Studies have shown that tebufenozide can both inhibit and stimulate feeding behavior in different insect species and developmental stages, and the effect can be dose-dependent. [, ] For instance, exposure to tebufenozide-treated foliage can reduce feeding in obliquebanded leafroller larvae. [] Conversely, low doses of tebufenozide have been observed to stimulate feeding in pre-diapausing pine-tree lappet larvae. []
Q5: What is the molecular formula and weight of tebufenozide?
A5: Unfortunately, the provided research abstracts do not consistently specify the molecular formula and weight of tebufenozide. This information would typically be found in the full paper or supplementary information.
Q6: Is there spectroscopic data available for tebufenozide from these studies?
A6: The provided abstracts primarily focus on biological activity and do not include details on spectroscopic characterization of tebufenozide.
Q7: How does the application method influence tebufenozide's efficacy?
A7: The effectiveness of tebufenozide can be influenced by the method of application. For example, in codling moth control, ovicidal activity is significantly higher when eggs are laid directly on tebufenozide residue compared to topical application after egg laying. [, ]
Q8: How does tebufenozide behave in aquatic environments?
A8: Tebufenozide exhibits persistence in aquatic ecosystems. [] It tends to adsorb onto sediment and exhibits limited mobility in water columns. [] Factors like fluctuating environmental conditions and water pH can influence its dissipation rate in these environments. []
Q9: Does tebufenozide degrade in the environment, and what factors influence this?
A9: Yes, tebufenozide is subject to environmental degradation. [] Rainfall, sunlight exposure, and to a lesser extent, volatilization contribute to its breakdown. [] Adsorption to clay particles in soil can offer some protection against degradation. []
Q10: Are there any specific formulation strategies mentioned for tebufenozide?
A10: The research primarily focuses on evaluating tebufenozide's efficacy rather than delving into specific formulation strategies.
Q11: How does tebufenozide's toxicity vary across different insect species?
A11: Tebufenozide demonstrates varying levels of toxicity across different insect species. For instance, it is highly toxic to codling moth larvae [], but its effects on spruce budworm larvae are more nuanced, with toxicity levels depending on the larval instar and timing of exposure. [, ]
Q12: Does tebufenozide pose risks to non-target organisms?
A12: While considered a relatively selective insecticide, studies have shown that tebufenozide can impact non-target arthropods, particularly other Lepidoptera species. [, , ] Field studies indicate that tebufenozide application can reduce the richness and abundance of non-target macrolepidoptera. []
Q13: Has resistance to tebufenozide been observed in insect populations?
A13: Yes, resistance to tebufenozide has been documented in several insect species, including the beet armyworm (Spodoptera exigua), obliquebanded leafroller (Choristoneura rosaceana), and codling moth (Cydia pomonella). [, , , , ]
Q14: What are the potential mechanisms of resistance to tebufenozide?
A14: Several mechanisms may contribute to tebufenozide resistance, including:
- Metabolic Resistance: Enhanced detoxification of tebufenozide by enzymes like mixed-function oxidases. [, , ]
Q15: Is there cross-resistance between tebufenozide and other insecticides?
A15: Cross-resistance between tebufenozide and other insecticides has been reported. For example, studies have shown cross-resistance between tebufenozide and:
- Azinphos-methyl: In greenheaded leafroller. []
- Methoxyfenozide: In beet armyworm. []
- Abamectin: In beet armyworm and diamondback moth. [, ]
- Other New Insecticides: Obliquebanded leafroller has shown some level of cross-resistance to various newer insecticides, including emamectin benzoate, fenoxycarb, and fipronil, even before their widespread use. []
Q16: How can the risk of tebufenozide resistance be minimized?
A16: Resistance management strategies for tebufenozide include:
- Rotation with Insecticides with Different Modes of Action: Alternating tebufenozide with insecticides that have different target sites can help prevent the rapid selection of resistant individuals. []
- Monitoring Susceptibility: Regularly assessing the susceptibility of pest populations to tebufenozide can help detect resistance early on, allowing for timely adjustments to management practices. [, ]
Q17: How is tebufenozide residue analyzed in environmental and food samples?
A17: High-performance liquid chromatography (HPLC) coupled with UV detection is a common method for analyzing tebufenozide residues in various matrices, including grapes, soil, and water. [, ] Extraction and cleanup procedures may vary depending on the specific sample type.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![5-[3-[3-[4-(Phenoxy)-2-propylphenoxy]propoxy]phenyl]-1,3-thiazolidine-2,4-dione](/img/structure/B1682655.png)

![N-[2-[4-[[3-(tert-butylamino)pyridin-2-yl]-ethylamino]piperidine-1-carbonyl]-1H-indol-5-yl]methanesulfonamide](/img/structure/B1682658.png)

![1-[4-(1-Adamantyloxy)phenyl]piperidine](/img/structure/B1682663.png)
![3-(8-chloro-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-6-yl)phenol](/img/structure/B1682664.png)


